molecular formula C8H16ClNO3 B1611248 (R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate CAS No. 651035-90-4

(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate

Cat. No.: B1611248
CAS No.: 651035-90-4
M. Wt: 209.67 g/mol
InChI Key: UVUHZZFYJGGEFI-LURJTMIESA-N
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Description

The compound “®-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, biocides, pharmaceuticals, and in organic synthesis .

Scientific Research Applications

Synthesis of Natural Products

  • Intermediate in Jaspine B Synthesis : This compound is used as an intermediate in synthesizing natural product jaspine B, which shows cytotoxic activity against several human carcinoma cell lines. The synthesis involves multiple steps like esterification, protection, and reduction (Tang et al., 2014).

Organic Chemistry Applications

  • Crystal Structure Studies : It's a part of the isostructural family of compounds studied for hydrogen and halogen bonds on carbonyl groups (Baillargeon et al., 2017).
  • Use in Diels-Alder Reaction : It serves as a component in the Diels-Alder reaction, a key method in organic synthesis (Padwa et al., 2003).
  • Role in Enantioselective Synthesis : It has been used in rhodium-catalyzed enantioselective synthesis, important for creating chiral compounds (Storgaard et al., 2009).

Medicinal Chemistry

  • Potential in Cardioprotective Agents : Derivatives of this compound have shown promise as malonyl-coenzyme A decarboxylase inhibitors, potentially useful in treating ischemic heart diseases (Cheng et al., 2006).
  • Enzymatic Kinetic Resolution : Its derivatives have been used in the enzymatic kinetic resolution, a crucial process in producing optically pure enantiomers for pharmaceutical applications (Piovan et al., 2011).

Properties

IUPAC Name

tert-butyl N-[(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16ClNO3/c1-8(2,3)13-7(12)10-6(4-9)5-11/h6,11H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUHZZFYJGGEFI-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CO)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90479564
Record name tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651035-90-4
Record name tert-Butyl [(2R)-1-chloro-3-hydroxypropan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90479564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl (1-chloro-3-hydroxypropan-2-yl)carbamate
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